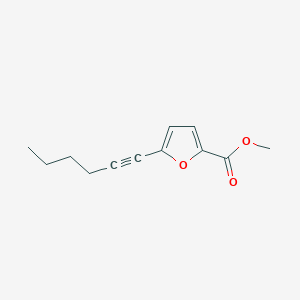
Methyl 3,5-dimethoxy-2-propanoylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3,5-dimethoxy-2-propanoylbenzoate, also known as DMPB, is a chemical compound that has gained attention due to its potential application in scientific research. This compound is a derivative of benzoic acid and has a molecular formula of C14H18O5. DMPB has been synthesized using various methods and has been found to have promising biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of Methyl 3,5-dimethoxy-2-propanoylbenzoate is not fully understood. However, it has been suggested that Methyl 3,5-dimethoxy-2-propanoylbenzoate may act as an inhibitor of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. Methyl 3,5-dimethoxy-2-propanoylbenzoate may also act as an antioxidant and free radical scavenger, which can help protect cells from oxidative damage.
Biochemical and Physiological Effects
Methyl 3,5-dimethoxy-2-propanoylbenzoate has been found to have promising biochemical and physiological effects. It has been found to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases such as arthritis. Methyl 3,5-dimethoxy-2-propanoylbenzoate has also been found to have antioxidant effects, which can help protect cells from oxidative damage. In addition, Methyl 3,5-dimethoxy-2-propanoylbenzoate has been found to have analgesic effects, which may make it useful in the treatment of pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl 3,5-dimethoxy-2-propanoylbenzoate in lab experiments is that it is relatively easy to synthesize. Another advantage is that it has been found to have promising biochemical and physiological effects. However, one limitation of using Methyl 3,5-dimethoxy-2-propanoylbenzoate in lab experiments is that its mechanism of action is not fully understood. Another limitation is that more research is needed to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for Methyl 3,5-dimethoxy-2-propanoylbenzoate research. One direction is to further investigate its mechanism of action. Another direction is to explore its potential application in the treatment of inflammatory diseases and pain. Additionally, more research is needed to determine its safety and efficacy in humans. Finally, Methyl 3,5-dimethoxy-2-propanoylbenzoate may have potential application in the development of new drugs and metal complexes.
Synthesemethoden
Methyl 3,5-dimethoxy-2-propanoylbenzoate can be synthesized using various methods. One such method involves the reaction of 3,5-dimethoxybenzoic acid with isobutyryl chloride in the presence of a base such as triethylamine. The resulting product is then treated with methanol and hydrochloric acid to obtain Methyl 3,5-dimethoxy-2-propanoylbenzoate. Another method involves the reaction of 3,5-dimethoxybenzoic acid with methyl chloroformate in the presence of a base such as potassium carbonate. The resulting product is then treated with methanol and hydrochloric acid to obtain Methyl 3,5-dimethoxy-2-propanoylbenzoate.
Wissenschaftliche Forschungsanwendungen
Methyl 3,5-dimethoxy-2-propanoylbenzoate has been found to have potential application in scientific research. It has been used as a precursor for the synthesis of various compounds such as Methyl 3,5-dimethoxy-2-propanoylbenzoate-4, which has been found to have anti-inflammatory effects. Methyl 3,5-dimethoxy-2-propanoylbenzoate has also been used as a ligand in the synthesis of metal complexes, which have been found to have potential application in catalysis and drug delivery.
Eigenschaften
IUPAC Name |
methyl 3,5-dimethoxy-2-propanoylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-5-10(14)12-9(13(15)18-4)6-8(16-2)7-11(12)17-3/h6-7H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWOKJBINDKNSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1OC)OC)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90425122 |
Source


|
| Record name | methyl 3,5-dimethoxy-2-propionylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90425122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,5-dimethoxy-2-propanoylbenzoate | |
CAS RN |
175278-05-4 |
Source


|
| Record name | methyl 3,5-dimethoxy-2-propionylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90425122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Furo[2,3-c]pyridine-7-carbonitrile](/img/structure/B70099.png)






